trans-4-Isopropoxy-3-pyrrolidinol trans-4-Isopropoxy-3-pyrrolidinol
Brand Name: Vulcanchem
CAS No.: 1212158-80-9
VCID: VC0242834
InChI: InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1
SMILES: CC(C)OC1CNCC1O
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

trans-4-Isopropoxy-3-pyrrolidinol

CAS No.: 1212158-80-9

Cat. No.: VC0242834

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Isopropoxy-3-pyrrolidinol - 1212158-80-9

Specification

CAS No. 1212158-80-9
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name (3S,4S)-4-propan-2-yloxypyrrolidin-3-ol
Standard InChI InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1
SMILES CC(C)OC1CNCC1O
Canonical SMILES CC(C)OC1CNCC1O

Introduction

Chemical Structure and Properties

Trans-4-Isopropoxy-3-pyrrolidinol is a pyrrolidine derivative with the systematic IUPAC name (3S,4S)-4-propan-2-yloxypyrrolidin-3-ol. The compound's structure consists of a five-membered pyrrolidine ring with two functional groups arranged in a trans configuration.

Molecular Characteristics

The compound possesses several important identifiers and properties:

PropertyValue
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
CAS Registry Number1212158-80-9
InChI KeyCMFYPRVQVHPARR-BQBZGAKWSA-N
Canonical SMILESCC(C)OC1CNCC1O
Isomeric SMILESCC(C)O[C@H]1CNC[C@@H]1O
Physical AppearanceOff-white to slight yellow solid (HCl salt)

The trans stereochemistry of this compound is critical to its chemical behavior and potential biological activity, distinguishing it from its cis isomer counterparts.

Chemical Reactivity Profile

Trans-4-Isopropoxy-3-pyrrolidinol demonstrates diverse reactivity patterns that make it valuable in organic synthesis:

  • Oxidation reactions: The compound can undergo oxidation to form ketones or aldehydes when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction processes: It can be subjected to reduction reactions using reagents like lithium aluminum hydride or sodium borohydride to produce various alcohol derivatives.

  • Nucleophilic substitution: The isopropoxy group can participate in substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions.

Synthesis Methods

General Synthetic Routes

The synthesis of trans-4-Isopropoxy-3-pyrrolidinol typically involves multi-step processes starting from appropriate pyrrolidine derivatives. One common synthetic approach begins with the reaction of pyrrolidine precursors with isopropyl alcohol under specific reaction conditions.

Reaction Mechanics

A typical synthetic route involves the following key steps:

  • Base-catalyzed deprotonation of a pyrrolidine precursor containing a leaving group at the 4-position

  • Nucleophilic substitution with isopropyl alcohol to introduce the isopropoxy group

  • Stereochemical control to ensure the trans configuration between the isopropoxy and hydroxyl groups

  • Purification procedures including crystallization or distillation to obtain the compound in high purity

Biological Activities

Anticancer Properties

Trans-4-Isopropoxy-3-pyrrolidinol and its derivatives have demonstrated promising anticancer activities in preliminary research. Studies have shown cytotoxic effects against several human cancer cell lines, as detailed in the table below:

Cancer Cell LineIC50 Value (μM)Notes
MCF-7 (Breast cancer)<10Significant growth inhibition
A549 (Lung cancer)<10Promising cytotoxic activity

The anticancer mechanism may involve interaction with specific enzymes or metabolic pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

Research has indicated that trans-4-Isopropoxy-3-pyrrolidinol possesses anti-inflammatory properties. In vitro studies have demonstrated the compound's ability to reduce the production of pro-inflammatory cytokines in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound300250

This significant reduction in inflammatory markers suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity

Some research has suggested that trans-4-Isopropoxy-3-pyrrolidinol and its derivatives may exhibit antimicrobial properties against various bacterial strains. This activity could potentially be leveraged for developing new antimicrobial agents, especially important in the context of increasing antibiotic resistance.

Structure-Activity Relationships

Key Structural Features

The biological activity of trans-4-Isopropoxy-3-pyrrolidinol is largely attributed to its unique structural elements:

  • The pyrrolidine ring serves as a scaffold that provides a specific spatial arrangement

  • The hydroxyl group at the 3-position potentially functions as a hydrogen bond donor/acceptor in interactions with biological targets

  • The isopropoxy group at the 4-position contributes to lipophilicity and may enhance membrane permeability

  • The trans configuration between these functional groups creates a specific three-dimensional arrangement critical for target recognition

Comparison with Structural Analogs

Comparing trans-4-Isopropoxy-3-pyrrolidinol with structurally related compounds reveals important structure-activity relationships:

CompoundKey Structural DifferenceRelative Biological Activity
trans-4-Methoxy-3-pyrrolidinolSmaller methoxy group instead of isopropoxyModerate enzyme inhibition
trans-4-(Dimethylamino)-3-pyrrolidinolDimethylamino group instead of isopropoxyHigher cytotoxicity against certain cancer lines
trans-4-Fluoro-3-piperidinolSix-membered ring with fluoro substituentDifferent receptor modulation profile

These comparisons highlight how subtle structural modifications can significantly impact biological properties and potential therapeutic applications.

Research Applications

Enzyme Interaction Studies

Trans-4-Isopropoxy-3-pyrrolidinol has been investigated for its interactions with various enzymes. Research indicates that the compound can function as an inhibitor or activator of specific enzymes, potentially affecting metabolic pathways. The hydroxyl and isopropoxy groups play critical roles in determining binding affinity and specificity to enzyme targets.

One study demonstrated that the compound effectively inhibited certain metabolic enzymes, leading to altered metabolic profiles in vitro. These findings suggest potential applications in metabolic disease management through enzyme modulation.

Receptor Modulation

The compound may interact with various cellular receptors, modulating their activity and leading to physiological effects. This mechanism is particularly relevant to its potential pharmacological applications. The specific three-dimensional arrangement of functional groups enables selective interaction with receptor binding sites.

Tumor Growth Inhibition

In vivo experiments using xenograft models have shown that treatment with trans-4-Isopropoxy-3-pyrrolidinol resulted in significant reduction in tumor size compared to control groups. This demonstrates the compound's potential as a therapeutic agent in oncology applications.

Cytotoxicity Selectivity

In vitro tests have evaluated the cytotoxic effects of the compound on cancer cell lines versus healthy cells. Findings have shown selective cytotoxicity towards cancer cells while largely sparing normal cells, indicating potential as a chemotherapeutic agent with reduced side effects.

Pharmaceutical Applications

Pharmacokinetic Considerations

Pharmacokinetic evaluations have revealed that trans-4-Isopropoxy-3-pyrrolidinol possesses favorable absorption characteristics when administered orally, with a half-life suitable for therapeutic use. These properties are critical factors in determining appropriate dosing regimens for potential clinical applications.

Chemical Reaction Analysis

Oxidation Pathways

Trans-4-Isopropoxy-3-pyrrolidinol can undergo oxidation to form corresponding ketones or aldehydes. The hydroxyl group at the 3-position is particularly susceptible to oxidation using agents such as potassium permanganate or chromium trioxide. These reactions can be utilized in synthetic pathways to create more complex molecules.

Reduction Reactions

The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form various alcohol derivatives. These reduction reactions may target functional groups introduced through prior modifications of the parent compound.

Substitution Reactions

Nucleophilic substitution reactions involving trans-4-Isopropoxy-3-pyrrolidinol typically target the isopropoxy group. Under appropriate conditions, this group can be replaced by various nucleophiles such as halides or amines. The reactivity in substitution reactions can be modulated by using different catalysts and reaction conditions.

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